molecular formula C20H30N6O B12161098 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one

Cat. No.: B12161098
M. Wt: 370.5 g/mol
InChI Key: RBTCZTNUISOXIR-UHFFFAOYSA-N
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Description

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic scaffold is characterized by fused triazole and pyridazine rings, with substituents at positions 3 and 5.

Properties

Molecular Formula

C20H30N6O

Molecular Weight

370.5 g/mol

IUPAC Name

3-[6-(cycloheptylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H30N6O/c27-20(25-14-6-3-7-15-25)13-12-19-23-22-18-11-10-17(24-26(18)19)21-16-8-4-1-2-5-9-16/h10-11,16H,1-9,12-15H2,(H,21,24)

InChI Key

RBTCZTNUISOXIR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=NN3C(=NN=C3CCC(=O)N4CCCCC4)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Cycloheptylamino Group: The cycloheptylamino group is introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective substitution at the desired position.

    Attachment of the Piperidinylpropanone Moiety: The final step involves the coupling of the piperidinylpropanone moiety to the triazolopyridazine core. This can be achieved through various coupling reactions, such as amide bond formation or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced analogs with different pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols, often under reflux or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.

Scientific Research Applications

3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It may serve as a probe to investigate enzyme activities, receptor binding, and cellular signaling pathways.

    Medicine: The compound is of interest in medicinal chemistry due to its potential pharmacological activities. It may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, such as:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites. This can lead to the modulation of metabolic pathways and cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events. This can result in changes in gene expression, protein synthesis, and cellular responses.

    Ion Channel Modulation: The compound may interact with ion channels, altering their permeability and affecting the flow of ions across the cell membrane. This can influence cellular excitability, neurotransmission, and other physiological processes.

Comparison with Similar Compounds

Key Observations:

  • Position 6: The cycloheptylamino group in the target compound enhances lipophilicity compared to the 4-ethylpiperazin-1-yl group in or the piperazine derivatives in . This may improve membrane permeability but reduce aqueous solubility.
  • Position 3 :

    • The 1-(piperidin-1-yl)propan-1-one chain in the target compound introduces a ketone and tertiary amine, enabling hydrogen bonding and conformational flexibility.
    • In contrast, isopropyl () and phenylthio () groups prioritize steric effects or electronic modulation (e.g., sulfur’s electron-withdrawing properties).

Biological Activity

The compound 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(piperidin-1-yl)propan-1-one is a novel triazolopyridazine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H22_{22}N6_{6}
  • Molecular Weight : 306.39 g/mol
  • Key Functional Groups : Triazole, pyridazine, piperidine

Antimicrobial Activity

Research has indicated that compounds with a triazolo-pyridazine scaffold exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various bacterial strains:

Bacterial Strain Activity (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiModerate to strong

These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Antimalarial Activity

A related study explored the antimalarial potential of triazolopyridine derivatives. The compound's structural similarities to known antimalarial agents suggest it may act as an inhibitor of falcipain-2, a cysteine protease essential for the life cycle of Plasmodium falciparum:

  • Inhibitory Concentration (IC50_{50}) : Preliminary data suggests IC50_{50} values in the range of 2.24 to 4.98 μM for structurally similar compounds, indicating promising activity against malaria parasites .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown strong inhibition against AChE, which is crucial for neurotransmitter regulation.
  • Urease Inhibition : The compound exhibited significant urease inhibitory activity with IC50_{50} values comparable to established urease inhibitors.
Enzyme IC50_{50} Value (µM) Reference Standard IC50_{50}
AChE1.21 ± 0.00521.25 ± 0.15
Urease2.14 ± 0.003Not specified

The biological activity of this compound is likely attributed to its ability to interact with specific protein targets within microbial cells and human enzymes. Molecular docking studies suggest that the triazole and piperidine moieties facilitate binding to active sites in target proteins, leading to inhibition of their functions.

Case Studies and Research Findings

Several studies have synthesized and characterized derivatives of triazolopyridazine compounds:

  • Synthesis and Characterization : A series of compounds were synthesized using standard organic synthesis techniques and characterized through NMR and mass spectrometry.
  • Biological Evaluation : In vitro assays demonstrated varying degrees of antibacterial and enzyme inhibitory activities, supporting the hypothesis that modifications in the chemical structure can enhance biological efficacy.

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